molecular formula C18H29N3O4S B2462361 2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide CAS No. 1251606-36-6

2-(3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-isopentylacetamide

Cat. No.: B2462361
CAS No.: 1251606-36-6
M. Wt: 383.51
InChI Key: GODXTKLKXOSWIX-UHFFFAOYSA-N
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Description

The compound appears to contain an azepane ring, which is a seven-membered heterocyclic compound containing nitrogen . It also contains a pyridinone group, which is a derivative of pyridine with a carbonyl group at one of its positions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, a Cu-catalyzed regioselective cyclization of 3-aza-1,5-enynes with sulfonyl chlorides has been used for the synthesis of 1,2-dihydropyridines .

Scientific Research Applications

  • Kappa-Opioid Receptor Antagonism : A study by Grimwood et al. (2011) discusses a novel kappa-opioid receptor (KOR) antagonist, 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242), demonstrating high affinity for human, rat, and mouse KORs. This compound showed potential in treating depression and addiction disorders by inhibiting KOR and MOR agonist-induced analgesia in rats and demonstrating antidepressant-like efficacy in mice (Grimwood et al., 2011).

  • Protein Kinase B (PKB) Inhibition : Breitenlechner et al. (2004) investigated azepane derivatives as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA). The study involved molecular modeling and synthesis of compounds with high in vitro inhibitory activity against PKA and PKB-alpha, indicating potential pharmaceutical applications (Breitenlechner et al., 2004).

  • Structural Analysis : Pradeep et al. (2014) analyzed the crystal structure of cis-1-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)azepan-2-one, an azepan-2-one compound. Their study provided insights into the conformation and intermolecular interactions of this class of compounds, which is useful for understanding their chemical properties (Pradeep et al., 2014).

  • Gold Interaction Studies : Darbinyan et al. (2022) explored the interaction between gold (III) and 2-(3-azepan-1-yl)-2-hydroxypropylthioacetic acid. They used potentiometric and amperometric titration methods to demonstrate an oxidation-reduction character with complex formation, suggesting potential applications in coordination chemistry and materials science (Darbinyan et al., 2022).

  • Antibacterial Activity Study : Khalid et al. (2016) synthesized and analyzed N-substituted derivatives of a specific acetamide, demonstrating moderate to significant antibacterial activity. This suggests the potential use of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-methylbutyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-15(2)9-10-19-17(22)14-20-11-7-8-16(18(20)23)26(24,25)21-12-5-3-4-6-13-21/h7-8,11,15H,3-6,9-10,12-14H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODXTKLKXOSWIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)CN1C=CC=C(C1=O)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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